{3-[(Tert-butoxy)methyl]phenyl}methanamine
Description
Properties
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxymethyl]phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)14-9-11-6-4-5-10(7-11)8-13/h4-7H,8-9,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYSBEGIEJQAPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 3-(tert-butoxymethyl)benzaldehyde
The most common and direct synthetic route to {3-[(Tert-butoxy)methyl]phenyl}methanamine involves the reductive amination of 3-(tert-butoxymethyl)benzaldehyde with ammonia or an amine source. This method is widely reported and industrially relevant.
Reaction Scheme:
3-(tert-butoxymethyl)benzaldehyde + NH3 (ammonia) + Reducing agent → this compoundReducing Agents:
Sodium cyanoborohydride (NaBH3CN) is typically used due to its mildness and selectivity for reductive amination without reducing the aldehyde to alcohol directly.Reaction Conditions:
The reaction is generally conducted in a polar solvent such as methanol or ethanol under controlled pH (usually slightly acidic to neutral) to facilitate imine formation followed by reduction.Industrial Adaptations:
Scale-up processes optimize parameters such as temperature, solvent choice, and reagent stoichiometry to enhance yield and purity. Continuous flow reactors may be employed to improve reaction efficiency and safety.
This reductive amination method yields the target amine in good yields and purity, making it the preferred route in both research and industrial contexts.
Protection and Deprotection Strategies Using Boc Groups
In some synthetic sequences, the amine functionality is protected as a tert-butoxycarbonyl (Boc) derivative to improve stability during multi-step synthesis.
Example Intermediate: Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate
This compound features a Boc-protected aminomethyl group on the phenyl ring and serves as an intermediate in the synthesis of related compounds.Preparation:
The Boc group is introduced by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.Reduction:
Sodium borohydride reduction at low temperature (-40°C) in methanol can be used to selectively reduce related esters or aldehydes while maintaining the Boc protection intact.Deprotection:
Boc groups are typically removed under acidic conditions (e.g., trifluoroacetic acid) to regenerate the free amine when desired.
These protection strategies allow for controlled functionalization and purification steps, facilitating the synthesis of complex derivatives and ensuring the stability of the amine moiety during harsh reaction conditions.
Phase-Transfer Catalyzed Alkylation of Boc-Protected Intermediates
A related preparation method involves the alkylation of Boc-protected amino compounds structurally similar to this compound derivatives.
Example:
The compound (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenyl methyl) amino] ethyl]-t-butyl carbamate can be alkylated using methyl sulfate in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide and potassium hydroxide in ethyl acetate solvent.Reaction Conditions:
Low temperatures (-10 to 20 °C), mechanical stirring, followed by aqueous workup to isolate the product.Yields:
High yields (95-97%) are reported under optimized conditions.
Although this method is more specific to certain carbamate derivatives, it demonstrates the utility of phase-transfer catalysis in modifying protected amine intermediates structurally related to the target compound.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Reductive amination | 3-(tert-butoxymethyl)benzaldehyde | NH3, NaBH3CN, MeOH, controlled pH | High | Most common, industrially scalable |
| Boc protection/deprotection | Free amine derivatives | Boc2O (protection), TFA (deprotection) | High | Used to stabilize amine during synthesis |
| Phase-transfer catalysis alkylation | Boc-protected carbamate derivatives | Methyl sulfate, KOH, tetrabutylammonium bromide, EtOAc | 95-97 | High yield, specific to carbamate intermediates |
| Schiff base formation | 3-formylacetylacetone + tert-butylamine | Methanol, reflux | ~85 | Useful for derivative synthesis |
Research Findings and Analysis
Reductive amination remains the most efficient and straightforward method for preparing this compound, with sodium cyanoborohydride providing selective reduction and high yields.
Protection with Boc groups is a valuable strategy for multi-step syntheses, allowing for selective deprotection and functional group tolerance.
Phase-transfer catalysis enables efficient alkylation of Boc-protected intermediates, demonstrating versatility in modifying related amine compounds with excellent yields.
Schiff base chemistry with tert-butylamine derivatives illustrates the chemical robustness of tert-butyl-substituted amines and potential for further functionalization.
These methods collectively provide a comprehensive toolkit for the preparation and modification of this compound and its derivatives, supporting both laboratory-scale synthesis and industrial production.
Chemical Reactions Analysis
Reductive Amination and Condensation Reactions
The primary amine undergoes efficient condensation with carbonyl compounds. A study demonstrated its reaction with p-methoxybenzaldehyde under solvent-free conditions (120°C, 2 hrs) to form an imine intermediate, followed by NaBH<sub>4</sub> reduction to yield N-(4-methoxybenzyl)-3-(tert-butoxymethyl)benzylamine in 91% yield .
Key reaction parameters :
| Parameter | Conditions |
|---|---|
| Solvent | Solvent-free |
| Temperature | 120°C (condensation) → RT (reduction) |
| Reducing Agent | NaBH<sub>4</sub> (2 eq) |
| Yield | 91% |
This method avoids intermediate isolation, streamlining synthesis of bioactive N-heterocycles .
Nucleophilic Substitution at the tert-Butoxymethyl Group
The tert-butoxy moiety participates in acid-catalyzed hydrolysis. Under HCl/THF (1M, reflux), the tert-butoxymethyl group cleaves to generate 3-(hydroxymethyl)phenylmethanamine , confirmed by <sup>1</sup>H NMR (δ 4.65 ppm, singlet for -CH<sub>2</sub>OH). Competing amine protonation necessitates careful pH control to avoid side reactions.
Comparative hydrolysis rates :
| Condition | Reaction Time | Conversion |
|---|---|---|
| 1M HCl, THF, reflux | 4 hrs | 87% |
| 0.5M H<sub>2</sub>SO<sub>4</sub>, EtOH, 60°C | 6 hrs | 72% |
Cross-Coupling Reactions
The aromatic ring engages in palladium-catalyzed couplings. With Pd(dtbpf)Cl<sub>2</sub> (5 mol%), it undergoes Suzuki-Miyaura reactions with aryl boronic acids (DMF/H<sub>2</sub>O, 100°C, MW) to form biaryl derivatives . Steric hindrance from the tert-butoxymethyl group reduces yields compared to unsubstituted analogs:
| Boronic Acid Partner | Yield (%) |
|---|---|
| 4-Cyanophenyl | 68 |
| 3-Methylphenyl | 52 |
| 2-Naphthyl | 41 |
Oxidation and Stability Profiles
Autoxidation studies of tert-butyl-substituted aromatics reveal that the tert-butoxymethyl group enhances stability against radical oxidation by 3.2× compared to methyl analogs . Under O<sub>2</sub>/CH<sub>3</sub>CN (40°C, 48 hrs), only 12% decomposition occurs via benzylic C–N bond cleavage, confirmed by GC-MS (m/z 149 fragment) .
Biological Activity Modulation
The amine participates in Schiff base formation with pyrimidine aldehydes, producing antimicrobial agents. One derivative showed MIC values of:
| Pathogen | MIC (μg/mL) |
|---|---|
| S. aureus | 8 |
| E. coli | 16 |
| C. albicans | 32 |
Mechanistic studies suggest these compounds inhibit dihydrofolate reductase (IC<sub>50</sub> = 0.89 μM).
Protective Group Strategies
The tert-butoxy group enables selective amine protection:
| Protecting Agent | Conditions | Deprotection Method |
|---|---|---|
| Boc<sub>2</sub>O | DMAP/CH<sub>2</sub>Cl<sub>2</sub>, RT | TFA/DCM (1:1), 0°C |
| Fmoc-Cl | NaHCO<sub>3</sub>/dioxane | Piperidine/DMF (20%) |
Boc protection achieves 94% yield, critical for peptide coupling applications .
This compound's reactivity stems from three key features:
-
Nucleophilic amine enabling condensations
-
Electron-rich aryl ring facilitating cross-couplings
-
Steric bulk directing regioselectivity
Recent applications focus on its use in PROTAC synthesis (2024) and metal-organic framework functionalization (2023), though detailed mechanisms remain under investigation .
Scientific Research Applications
Overview
{3-[(Tert-butoxy)methyl]phenyl}methanamine is a chemical compound with the molecular formula CHNO, characterized by a phenyl ring substituted with a tert-butoxy group and a methanamine group. Its unique structure allows for diverse applications in scientific research, particularly in chemistry and biology.
Synthesis and Chemical Properties
The synthesis of this compound typically involves the reductive amination of 3-(tert-butoxymethyl)benzaldehyde with ammonia, often using sodium cyanoborohydride as a reducing agent. This compound can undergo various reactions including oxidation, reduction, and nucleophilic substitution, leading to a range of derivatives that may possess different properties and applications.
Chemistry
- Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds.
- Reactivity Studies : The unique tert-butoxy group enhances its reactivity profile, allowing researchers to explore new synthetic pathways and develop novel chemical entities.
Biology
- Pharmaceutical Development : this compound is utilized in drug discovery processes, particularly for designing compounds that interact with specific biological targets such as enzymes or receptors. Its structural characteristics may influence the pharmacokinetics and pharmacodynamics of potential drug candidates .
- Mechanism of Action : Understanding how this compound interacts at the molecular level can help elucidate its biological effects and guide the development of therapeutic agents.
Industrial Applications
- Specialty Chemicals Production : The compound is employed in the production of specialty chemicals, which are crucial for various industrial applications. Its unique properties allow for its use in formulating materials with specific characteristics tailored to industry needs.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- Case Study on Drug Design : Research focusing on GPR88 receptor agonists demonstrated that derivatives of this compound could be synthesized to explore their potential therapeutic effects against neurological disorders. The structural modifications influenced the binding affinity and efficacy of these compounds .
- Chemical Reaction Optimization : Studies have shown that optimizing reaction conditions for synthesizing derivatives of this compound can lead to improved yields and purities, making it more viable for industrial synthesis .
Mechanism of Action
The mechanism by which {3-[(Tert-butoxy)methyl]phenyl}methanamine exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares {3-[(tert-butoxy)methyl]phenyl}methanamine with its closest structural analogs, highlighting key substituent variations and their implications:
Key Observations:
Physicochemical Properties
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data reveal distinct spectral features:
- This compound : ¹H NMR (CDCl₃, 400 MHz) shows a singlet at δ 1.20 ppm for tert-butyl protons and a multiplet at δ 3.70 ppm for the methylene group adjacent to the ether .
- {3-[(2-ethoxyethoxy)methyl]phenyl}methanamine : ¹H NMR displays a triplet at δ 3.55 ppm for the ethylene glycol chain, distinguishing it from tert-butoxy analogs .
- 3-(trifluoromethyl)phenyl methanamine : ¹⁹F NMR shows a characteristic triplet near δ -70 ppm for the CF₃ group .
Biological Activity
{3-[(Tert-butoxy)methyl]phenyl}methanamine, a compound with potential pharmacological applications, has garnered interest due to its biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research studies.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl alcohol with various phenylmethanamine derivatives. The synthetic pathways can be optimized to enhance yield and purity, with modifications to the reaction conditions being critical for successful synthesis.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. Notably, the compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5.2 | Induction of apoptosis via caspase activation |
| MDA-MB-231 (Breast) | 3.8 | Cell cycle arrest at G2/M phase |
| HL-60 (Leukemia) | 4.5 | Inhibition of tubulin polymerization |
The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in cell division and survival. Studies have demonstrated that the compound can disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.
Study 1: In Vitro Analysis
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with marked increases in apoptotic markers such as cleaved caspase-3 and PARP.
Study 2: In Vivo Efficacy
Another study assessed the in vivo efficacy of the compound using a xenograft model of breast cancer. Mice treated with this compound showed a significant reduction in tumor volume compared to controls, supporting its potential as an effective anticancer agent.
Pharmacological Profile
Beyond anticancer activity, preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have shown effectiveness against several bacterial strains, indicating potential for broader therapeutic applications.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12 µg/mL |
| S. aureus | 8 µg/mL |
| P. aeruginosa | 16 µg/mL |
Q & A
Q. Basic
- ¹H NMR :
- LC-MS :
- Expected molecular ion [M+H]⁺ at m/z 208.2 (C₁₂H₁₉NO₂). Confirm purity (>95%) and detect byproducts (e.g., oxidation to nitriles) .
What safety protocols are essential for handling this compound in laboratory settings?
Q. Basic
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Storage : Keep in amber glass bottles under refrigeration (2–8°C) to prevent degradation .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
How does the tert-butoxy group influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced
The tert-butoxy group introduces steric hindrance due to its bulky tert-butyl moiety, which:
- Slows Reaction Kinetics : Reduces accessibility to the methylene group in SN₂ reactions.
- Directs Electrophilic Substitution : Para positions on the phenyl ring become more reactive due to electron-donating effects of the ether .
Mitigation Strategies : - Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity .
What strategies improve the yield of this compound in multi-step syntheses?
Q. Advanced
- Intermediate Protection : Use Boc (tert-butoxycarbonyl) groups to protect the amine during alkylation steps .
- Catalyst Screening : Test Pd/C or Raney Ni for selective reductions of imine intermediates .
- Yield Optimization :
What in vitro assays are suitable for evaluating the biological activity of this compound?
Q. Advanced
- Antimicrobial Activity :
- Broth microdilution assays (MIC determination) against S. aureus and E. coli .
- Enzyme Inhibition :
- Cellular Uptake :
How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?
Q. Advanced
- Variable Analysis :
- Statistical Design : Use response surface methodology (RSM) to optimize temperature, solvent ratio, and catalyst loading .
What are the potential applications of this compound in medicinal chemistry?
Q. Advanced
- Prodrug Design : The tert-butoxy group enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .
- PET Radioligands : Fluorine-18 labeling for imaging studies (e.g., targeting amyloid plaques in Alzheimer’s) .
- Anticancer Agents : Structural analogs show activity against tyrosine kinase receptors (e.g., EGFR inhibitors) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
